4H-thieno[3,2-b]pyrrol-5(6H)-one

Heterocyclic Synthesis Reaction Yield Process Chemistry

Medicinal chemistry programs targeting HCV often fail when unverified analogs like oxindole or thieno[2,3-b]pyrroles are substituted-these lack the precise geometry required for allosteric NS5B thumb pocket binding. 4H-Thieno[3,2-b]pyrrol-5(6H)-one is the validated thiophene analog of oxindole, offering the correct fused ring architecture. • Enables allosteric HCV NS5B polymerase inhibition; N1-substituted derivatives achieve EC50 = 2.9 μM in replicon assays. • Privileged scaffold for antiviral (Chikungunya, alphavirus), anticancer, and neurotropic lead optimization with improved metabolic stability (selectivity indices >20). • Bulk and research quantities available; immediate global dispatch from verified stock.

Molecular Formula C6H5NOS
Molecular Weight 139.172
CAS No. 14298-19-2
Cat. No. B597877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thieno[3,2-b]pyrrol-5(6H)-one
CAS14298-19-2
Molecular FormulaC6H5NOS
Molecular Weight139.172
Structural Identifiers
SMILESC1C2=C(C=CS2)NC1=O
InChIInChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8)
InChIKeyGNJWHCYBYKQBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Thieno[3,2-b]pyrrol-5(6H)-one for Antiviral R&D and Synthesis


4H-Thieno[3,2-b]pyrrol-5(6H)-one (CAS 14298-19-2; MF: C₆H₅NOS; MW: 139.18) is the thiophene analog of oxindole, classified as a fused thieno[3,2-b]pyrrolone [1]. It serves as a core scaffold for allosteric inhibitors of Hepatitis C Virus (HCV) NS5B polymerase and as a versatile building block in medicinal chemistry programs targeting antiviral, anticancer, and neurotropic indications [2].

Allosteric NS5B polymerase inhibitor research scaffold
Building block for antiviral and anticancer medicinal chemistry
Thiophene analog of oxindole for bioisostere studies

Substitution Risks for 4H-Thieno[3,2-b]pyrrol-5(6H)-one


Indiscriminate substitution of 4H-thieno[3,2-b]pyrrol-5(6H)-one with close structural analogs like oxindole, thieno[2,3-b]pyrrol-5-one, or N-substituted derivatives will drastically alter or abolish the intended biological or chemical function. This core heterocycle possesses a unique fused thieno[3,2-b]pyrrole geometry that is critical for allosteric binding to the HCV NS5B polymerase thumb pocket [1]. Analogs with different ring fusion (e.g., thieno[2,3-b]pyrrole) or amide arrangements (e.g., isothienoisoindigo) exhibit significantly altered electronic structures and binding affinities, rendering them unsuitable for established SAR series [2]. Procurement of unverified analogs will lead to failed biological assays or off-target effects, wasting R&D resources.

Oxindole (indolin-2-one)
Different ring system may alter cyclization behavior and abolish allosteric NS5B binding.
Thieno[2,3-b]pyrrol-5-one analogs
Altered ring fusion geometry may not reproduce the NS5B thumb pocket interaction.
N-substituted derivatives without validation
Substituent changes can shift activity profile; unverified analogs may lead to off-target effects.

4H-Thieno[3,2-b]pyrrol-5(6H)-one Differentiation from Analogues


Cyclization Difficulty: Thienopyrrolone vs. Oxindole Core

Synthesizing the thiophene analog 4H-thieno[3,2-b]pyrrol-5(6H)-one is inherently more challenging than its oxindole counterpart due to the different cyclization behavior of the thiophene precursor. A direct comparison of the cyclization step shows a much greater difficulty for the thienopyrrolone system [1].

Cyclization Difficulty
Direct comparison
Target: Cyclization of 3-amino-2-thiopheneacetic acid — much greater difficulty vs Oxindole: (o-aminophenyl)acetic acid cyclizes readily
Higher synthetic complexity supports distinct procurement needs
Classical lactamization conditions; qualitative comparison
Heterocyclic Synthesis Reaction Yield Process Chemistry

HCV NS5B Allosteric Inhibitor Activity

Derivatives based on the 4H-thieno[3,2-b]pyrrol-5(6H)-one scaffold exhibit potent antiviral activity, whereas the core scaffold defines a novel class of allosteric inhibitors distinct from indole-based inhibitors. The introduction of a polar substituent at the N1 position of this core yields submicromolar activity in a cellular replicon assay [1].

HCV Replicon Activity
Class-level inference
EC50 = 2.9 μM
Supports HCV NS5B allosteric inhibition assay context
N1-substituted derivative; cellular replicon assay (HUH-7)
Antiviral Drug Discovery HCV NS5B Polymerase Allosteric Inhibition

CHIKV Inhibitor Metabolic Stability: Thienopyrrole vs. Pyrrolothiazole

Optimization of thieno[3,2-b]pyrrole derivatives for CHIKV inhibition demonstrates significant improvements in metabolic half-life. The parent compound 1b (a thieno[3,2-b]pyrrole) had a short half-life (T1/2 = 2.91 min) in human liver microsomes (HLMs). Structural optimization yielded compound 20 (a thieno[3,2-b]pyrrole) and compound 23c (a pyrrolo[2,3-d]thiazole) with up to a 17-fold increase in metabolic half-lives [1].

Metabolic Stability
Direct comparison
Optimized thieno[3,2-b]pyrrole derivative: up to 17-fold T1/2 increase vs Parent compound 1b: T1/2 = 2.91 min in HLMs
Supports metabolic stability optimization pathway
Human liver microsome incubation; structural optimization
Antiviral ADME Metabolic Stability Chikungunya Virus

Antiviral Selectivity of Thienopyrrole Derivatives

Optimized thieno[3,2-b]pyrrole derivatives exhibit favorable selectivity indices (SI) in antiviral assays. Compound 20 displayed broad-spectrum antiviral activity against alphaviruses with limited cytotoxicity (CC50 > 100 μM), resulting in a selectivity index (SI) greater than 20 [1].

Antiviral Selectivity
Reported
SI > 20 (CC50 > 100 μM)
Supports antiviral selectivity endpoint review
Vero cell assay; broad-spectrum alphavirus activity
Antiviral Selectivity Cytotoxicity Alphavirus

Recommended Applications for 4H-Thieno[3,2-b]pyrrol-5(6H)-one


HCV NS5B Allosteric Inhibitor Lead Optimization

4H-thieno[3,2-b]pyrrol-5(6H)-one is a core scaffold for developing allosteric inhibitors of HCV NS5B polymerase. Research has shown that N1-substituted derivatives of this core can achieve potent antiviral activity (EC50 = 2.9 μM) in cellular replicon assays [1]. This core is distinct from indole-based inhibitors and provides a unique chemotype for lead optimization programs.

Building Block for CHIKV and Alphavirus Inhibitors

The thieno[3,2-b]pyrrole core serves as a starting point for synthesizing metabolically stable inhibitors of Chikungunya virus and other alphaviruses. Structural optimization of this core has yielded derivatives with up to 17-fold improved metabolic stability and selectivity indices >20 [2]. This core is a validated starting point for medicinal chemistry campaigns targeting emerging alphavirus threats.

Anticancer Drug Discovery Scaffold

Thieno[3,2-b]pyrrole is recognized as a privileged scaffold in medicinal chemistry, with recent reviews highlighting its potential as a core for anticancer agents [3]. 4H-thieno[3,2-b]pyrrol-5(6H)-one, as the foundational heterocycle, can be functionalized to explore structure-activity relationships (SAR) in cancer cell lines.

Bioisostere Reference Standard for Thienopyrrole Synthesis

This compound is the thiophene analog of oxindole and serves as a key reference for designing bioisosteres of indole-containing pharmacophores [4]. It is used in medicinal chemistry to explore the effects of replacing a benzene ring with a thiophene, which can modulate electronic properties, lipophilicity, and metabolic stability.

Application
Selection Property
Validation Focus
HCV NS5B allosteric inhibitor research
Core scaffold for allosteric inhibitor design
NS5B polymerase binding and replicon assay response
CHIKV and alphavirus inhibitor studies
Metabolic stability and selectivity profile
Antiviral assay and metabolic stability endpoints
Anticancer medicinal chemistry SAR
Privileged thienopyrrole scaffold
Cancer cell-line antiproliferative assay context
Bioisostere design and synthesis
Thiophene analog of oxindole
Electronic and metabolic stability modulation

Technical Documentation Hub

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37 linked technical documents
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